Product packaging for Cyclopentyl-(4-fluoro-benzyl)-amine(Cat. No.:CAS No. 85952-73-4)

Cyclopentyl-(4-fluoro-benzyl)-amine

Cat. No.: B470792
CAS No.: 85952-73-4
M. Wt: 193.26g/mol
InChI Key: AZUJIJXHVNXASI-UHFFFAOYSA-N
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Description

Contextualization within Modern Amine Chemistry

Amines are fundamental components in a vast array of organic compounds, playing a critical role in both biological systems and synthetic chemistry. Secondary amines, such as Cyclopentyl-(4-fluoro-benzyl)-amine, are particularly important as intermediates in the synthesis of more complex molecules. The development of efficient methods for their synthesis, such as reductive amination and transition metal-catalyzed reactions, is a significant focus of modern amine chemistry. These methods allow for the controlled introduction of diverse substituents, enabling the fine-tuning of molecular properties for specific applications.

Significance of Fluorinated Organic Compounds in Chemical Science

The incorporation of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a compound. acs.org Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. acs.org Consequently, fluorinated compounds are prevalent in a wide range of pharmaceuticals and research chemicals. The para-fluorobenzyl motif present in this compound is a common feature in many biologically active molecules. frontiersin.org

Overview of Cyclopentyl and Benzylamine (B48309) Structural Motifs in Research

The benzylamine motif is a privileged structure in medicinal chemistry, found in numerous compounds with diverse pharmacological activities. google.com It serves as a versatile scaffold that can be readily modified to interact with various biological targets. Similarly, the cyclopentyl group is increasingly utilized in drug design to introduce lipophilicity and conformational constraint. acs.org The combination of these two motifs in this compound provides a unique structural framework for exploring structure-activity relationships (SAR) in the pursuit of new therapeutic agents. acs.orgfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16FN B470792 Cyclopentyl-(4-fluoro-benzyl)-amine CAS No. 85952-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUJIJXHVNXASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Nucleophilic Substitution Reactions

Nucleophilic substitution provides a straightforward route to Cyclopentyl-(4-fluoro-benzyl)-amine by reacting a nucleophilic amine with an electrophilic benzyl (B1604629) precursor.

A common and direct method for synthesizing this compound involves the nucleophilic displacement of a halogen from a 4-fluorobenzyl halide by cyclopentylamine (B150401). This SN2 reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction.

For instance, the reaction of 4-fluorobenzyl bromide with cyclopentylamine in a suitable solvent like acetonitrile (B52724), facilitated by a base such as potassium carbonate, yields the desired secondary amine. The choice of base is critical; inorganic bases like potassium carbonate are often preferred to minimize potential side reactions such as elimination, which can be more prevalent with stronger bases. The reaction temperature is typically elevated to ensure a reasonable reaction rate.

Table 1: Nucleophilic Substitution with Halogenated Benzyl Precursors

Reactant 1Reactant 2BaseSolventTemperatureYield (%)
4-fluorobenzyl bromideCyclopentylamineK₂CO₃Acetonitrile60°C65-70

Data compiled from analogous reactions described in the literature.

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for C-N bond formation. While direct arylation of cyclopentylamine with a 4-fluorophenyl electrophile is a possibility, a more common approach involves the coupling of an amine with a suitable electrophile. For the synthesis of benzylic amines, this can involve the coupling of an organometallic reagent with an imine derivative or the coupling of an amine with a benzylic electrophile under catalytic conditions. Palladium-catalyzed coupling reactions, for example, are known to form C-N bonds with high efficiency under mild conditions, often leading to yields exceeding 80% in optimized cases.

Reductive Amination Pathways

Reductive amination is a highly versatile and widely employed one-pot method for the synthesis of secondary amines. libretexts.orgnih.gov This pathway involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. libretexts.org

Table 2: Reductive Amination of 4-Fluorobenzaldehyde (B137897) with Cyclopentylamine

AldehydeAmineCatalystReducing AgentSolventTemperatureYield (%)
4-fluorobenzaldehydeCyclopentylaminep-Toluenesulfonic acidSodium borohydrideMethanol (B129727)70°C75-80

Data based on typical protocols for analogous reactions.

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step from three or more starting materials, thereby increasing atom economy and reducing waste. researchgate.net

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.comwikipedia.orgpw.live While not a direct route to this compound itself, a related process involves a concurrent Knoevenagel condensation and aromatic nucleophilic substitution. tandfonline.comtandfonline.com

In a relevant synthetic strategy, p-fluorobenzaldehyde can react with a compound containing an active methylene group, such as malononitrile, in the presence of a secondary amine. tandfonline.com Under certain conditions, the secondary amine can act as both a catalyst for the Knoevenagel condensation and as a nucleophile, displacing the fluorine atom from the aromatic ring in a subsequent aromatic nucleophilic substitution step. tandfonline.comtandfonline.com This one-pot procedure provides a convenient route to related basic ylidenemalononitriles. tandfonline.com Although this specific reaction produces a different class of compounds, the underlying principles demonstrate the potential for multi-component strategies in the synthesis of N-substituted benzylamines.

Integration of 4-Fluorobenzaldehyde and Secondary Cyclic Amines

A prominent method for synthesizing N-substituted amines is the three-component condensation involving an aldehyde, a secondary cyclic amine, and a nitrile. mdpi.com In the context of this compound, this can be adapted from the reaction of 4-fluorobenzaldehyde, a secondary cyclic amine like cyclopentylamine, and a suitable nitrile. mdpi.com

The reaction typically proceeds by heating a mixture of the nitrile, 4-fluorobenzaldehyde, and the cyclic secondary amine in a solvent such as acetonitrile. mdpi.com A proposed mechanism involves an initial Knoevenagel condensation, which is then followed by an aromatic nucleophilic substitution. mdpi.com In some cases, depending on the specific nitrile used, the reaction may yield a Michael addition product. mdpi.com

A study on the reductive amination of 4-fluorobenzaldehyde with various amines has demonstrated high yields. For instance, the reaction with aniline (B41778) resulted in an 84% yield of the corresponding secondary amine. rsc.org While this specific example uses aniline, it highlights the reactivity of 4-fluorobenzaldehyde in such transformations.

Table 1: Reaction Conditions for Three-Component Condensation

Parameter Condition
Reactants Nitrile, 4-Fluorobenzaldehyde, Cyclic Secondary Amine
Solvent Acetonitrile
Temperature Boiling
Duration 6 hours

Data derived from a general procedure for related syntheses. mdpi.com

Alkylation Reactions of Amine Substrates

Alkylation of a primary amine with a benzyl halide is a direct route to secondary amines. In the synthesis of this compound, this would involve the reaction of cyclopentylamine with 4-fluorobenzyl halide. This nucleophilic substitution reaction is a common and effective method for forming C-N bonds.

Iridium and ruthenium catalysts have been utilized for the N-alkylation of amines with other amines. dtu.dk Specifically, the self-condensation of primary amines to yield secondary amines has been achieved with high efficiency using the [Cp*IrCl2]2 complex. dtu.dk This process is conducted in the absence of solvents and additives, with ammonia (B1221849) as the only byproduct, making it an environmentally favorable option. dtu.dk For example, the synthesis of bis(4-fluorobenzyl)amine (B169626) through this method resulted in an 83% yield. dtu.dk

Another approach involves the "hydrogen borrowing" strategy, which utilizes a nickel-based catalyst system for the N-alkylation of amines with alcohols. This method has shown high activity and selectivity and is tolerant of various functional groups. rug.nl

Copper-Catalyzed Carboamination Strategies

Copper-catalyzed reactions offer powerful tools for the construction of C-N bonds and have been applied to the synthesis of various amine derivatives.

A copper-catalyzed three-component carboamination of styrenes using potassium alkyltrifluoroborates and amines has been developed for the direct synthesis of secondary benzylureas and related amine derivatives. nih.govacs.org This method is significant as potassium alkyltrifluoroborates serve as excellent sources of alkyl radicals, which can be primary, secondary, or tertiary. nih.gov The reaction mechanism is thought to involve the addition of an alkyl radical to the styrene, followed by a metal-mediated oxidative coupling of the resulting benzylic radical with the amine. nih.govacs.org

While direct integration of cyclopentyl trifluoroborate for the synthesis of this compound is not explicitly detailed in the provided context, the general methodology of copper-catalyzed carboamination supports its potential application. Copper-catalyzed enantioselective intramolecular carboamination of alkenes has been used to synthesize various nitrogen-containing heterocyclic compounds. buffalo.edu Furthermore, copper-catalyzed intermolecular carboamination of alkenes has been achieved using visible light, leading to valuable fluoroalkyl-containing amines. nih.gov These methodologies suggest that a similar approach could be tailored for the specific synthesis of this compound.

Table 2: Key Features of Copper-Catalyzed Carboamination

Feature Description
Catalyst Copper salts (e.g., CuCl) nih.gov
Radical Source Potassium Alkyltrifluoroborates nih.gov
Reaction Type Three-component coupling (alkene, amine, radical source) nih.govacs.org

Photocatalytic Transformations

Visible light-mediated photocatalysis has emerged as a sustainable and powerful tool in organic synthesis, including the formation of C-N bonds.

The synthesis of amides has been achieved through visible-light-promoted oxidative amidation. mdpi.com In a related process, photoinduced oxidative C-N bond cleavage of tertiary amines can generate secondary amines. rsc.org This strategy involves the two-electron oxidation of a tertiary amine to an iminium ion, which can then be hydrolyzed to a secondary amine. rsc.org For instance, a visible-light-mediated amidation reaction between carboxylic acids and tertiary amines proceeds via C–N bond cleavage. rsc.org While not a direct synthesis of this compound, these photocatalytic methods for C-N bond manipulation highlight the potential for developing novel synthetic routes.

Oxidative Amidation utilizing Amine Substrates

Oxidative amidation serves as a viable, albeit less common, method for the synthesis of complex amides derived from amines like this compound. This approach typically involves the direct coupling of an aldehyde with an amine in the presence of an oxidant and a catalyst. google.com While direct oxidative amidation starting from this compound itself is not extensively documented, analogous reactions provide insight into its potential application. For instance, the oxidative coupling of various aldehydes with primary and secondary amines has been successfully achieved using catalysts such as iron or copper, with tert-butylhydroperoxide (TBHP) as the oxidant. google.com

In a related context, the oxidative amidation of phenolic oxazolines has been demonstrated, although secondary amines can be problematic substrates under the mildly acidic conditions often employed. liverpool.ac.uk However, successful oxidative cyclizations of secondary amines have been reported in the synthesis of natural products, indicating the feasibility of this method with appropriate substrate and reaction condition selection. liverpool.ac.uk For example, the use of PhI(OAc)2 in a solvent like hexafluoroisopropanol (HFIP) has proven effective for the oxidative amination of tyrosine-derived compounds. liverpool.ac.uk

The general mechanism for transition metal-catalyzed oxidative amidation often involves the formation of an intermediate that facilitates the coupling of the amine and aldehyde moieties. While specific studies on this compound are scarce, the broader literature on oxidative amidation suggests that this method could be adapted for its use in synthesizing more complex structures. google.comacs.org

Advanced Synthetic Techniques

Deuteration Strategies for Isotopic Labeling

Isotopic labeling, particularly deuteration, is a crucial technique for mechanistic studies and as internal standards in mass spectrometry. google.com For a compound like this compound, deuteration can be achieved at various positions.

A common method for introducing deuterium (B1214612) is through reductive amination using a deuterated reducing agent. For instance, the reduction of an imine intermediate with a deuterated reagent like lithium aluminum deuteride (B1239839) (LAD) can install deuterium atoms at the benzylic position. acs.orgacs.org

Another approach involves H-D exchange reactions catalyzed by a transition metal. Ruthenium(II)-based catalysts have been shown to be effective for the deuteration of amines in the alpha and/or beta positions relative to the nitrogen atom, using D2O as the deuterium source. google.com This method could potentially be applied to deuterate the cyclopentyl ring of this compound.

Furthermore, deuterated starting materials can be employed. For example, deuterated 2-isopropylphenyl boronic acids have been synthesized in multiple steps starting from 2-bromoacetophenone (B140003) for the preparation of deuterated analogues of more complex molecules. acs.orgacs.org Similarly, deuterated 4-fluorobenzaldehyde or cyclopentylamine could be used in a reductive amination reaction to introduce deuterium into the final product.

While specific protocols for the deuteration of this compound are not detailed in the available literature, the established methods for deuterating amines and their precursors provide a clear roadmap for its isotopic labeling. google.comacs.orgacs.org

Continuous Flow Reactor Applications

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and process control. nih.govmdpi.com While a specific continuous flow synthesis for this compound has not been reported, the synthesis of related compounds using this technology highlights its potential applicability.

Reductive amination, a key step in the synthesis of many secondary amines, is well-suited for flow chemistry. For example, the synthesis of various amine-containing active pharmaceutical ingredients has been successfully demonstrated in continuous flow reactors. nih.govmdpi.com This often involves pumping a stream of the aldehyde and amine through a heated reactor column packed with a solid-supported catalyst or reducing agent.

Microwave-assisted flow synthesis is another advanced technique that can accelerate reaction rates. For instance, a microwave-enhanced, additive-free C-H amination of benzoxazoles catalyzed by supported copper has been developed, demonstrating the potential for efficient amine synthesis under flow conditions. beilstein-journals.org

The synthesis of building blocks for pharmaceuticals, such as 4-fluoro-2-methoxy-5-nitroaniline, has also been achieved using continuous flow, which is particularly beneficial for managing exothermic and potentially hazardous reactions like nitration. nih.gov Given that the synthesis of this compound involves standard organic transformations, adapting these to a continuous flow process is a feasible and potentially advantageous strategy. nih.govmdpi.com

Mechanistic Investigations of Reaction Pathways

Proposed Reaction Intermediates and Transition States

Understanding the reaction mechanism, including the intermediates and transition states, is crucial for optimizing synthetic routes. For the synthesis of this compound, the mechanism of the key bond-forming steps, such as reductive amination or nucleophilic substitution, can be inferred from studies of analogous reactions.

In reductive amination, the reaction proceeds through the initial formation of a hemiaminal intermediate from the reaction of 4-fluorobenzaldehyde and cyclopentylamine. This is followed by the dehydration to form a Schiff base (imine) intermediate. The subsequent reduction of this imine, typically with a hydride source like sodium borohydride, yields the final secondary amine product. The transition state for the reduction step involves the approach of the hydride to the electrophilic carbon of the imine.

For nucleophilic substitution reactions, where cyclopentylamine displaces a leaving group from a 4-fluorobenzyl derivative, the reaction generally proceeds through a single transition state in an SN2 mechanism. This transition state involves the simultaneous formation of the new C-N bond and the breaking of the C-leaving group bond.

In more advanced copper-catalyzed carboamination reactions, the mechanism is proposed to involve the addition of an alkyl radical to a styrene, followed by a metal-mediated oxidative coupling of the resulting benzylic radical with an amine derivative. nih.gov This proceeds through radical and potentially organometallic intermediates. nih.gov

Theoretical studies using density functional theory (DFT) have been employed to investigate the transition states of amine-catalyzed reactions. researchgate.net For example, in proline-catalyzed aldol reactions, the mechanism is believed to involve an enamine intermediate that reacts via a chair-like transition state. researchgate.net Similar computational approaches could be used to model the transition states in the synthesis of this compound to gain a deeper understanding of the reaction pathway and stereoselectivity. unibo.it

Regioselectivity and Diastereoselectivity Considerations

In the synthesis of this compound, regioselectivity and diastereoselectivity are critical considerations, particularly when utilizing substrates with multiple reactive sites or when creating stereocenters.

Regioselectivity in the context of this molecule's synthesis primarily pertains to the selective reaction at the desired nitrogen atom of cyclopentylamine and the specific carbon atom of the 4-fluorobenzyl group. In methods like the nucleophilic substitution of 4-fluorobenzyl halides with cyclopentylamine, the reaction is generally regioselective for N-alkylation over other potential side reactions. ucalgary.carsc.org The choice of solvent and base can further enhance this selectivity. For instance, using a non-nucleophilic base minimizes competing elimination reactions. Similarly, in reductive amination, the initial condensation reaction between cyclopentylamine and 4-fluorobenzaldehyde is highly regioselective, forming the corresponding imine intermediate which is then reduced. youtube.com

The reaction of N,N'-bis(4-fluorobenzyl)ethane-1,2-diamine with hexachlorocyclotriphosphazatriene demonstrates the principle of regioselectivity in a more complex system, leading to a specific monospiro product. researchgate.net Furthermore, studies on the N-alkylation of the 1H-indazole scaffold have shown that the choice of base and solvent, such as sodium hydride in tetrahydrofuran, can afford high regioselectivity for N-1 alkylation. beilstein-journals.org

Diastereoselectivity becomes a factor when chiral centers are present or introduced during the synthesis. Although this compound itself is achiral, understanding the principles of diastereoselective synthesis is crucial for creating related, more complex structures. For instance, the reductive amination of a prochiral ketone with a chiral amine can lead to the formation of diastereomers. The use of specific reagents, such as Yb(OAc)₃, has been shown to enhance the diastereoselectivity in the reductive amination of certain ketones. d-nb.info Similarly, titanium(IV) isopropoxide-mediated reductive amination of prochiral ketones with chiral diamines has been reported to proceed with good diastereoselectivity. researchgate.net

The development of stereoselective methods for synthesizing related compounds, such as trans-2-substituted cyclopentylamines, highlights the importance of controlling stereochemistry. acs.org These methods often involve tandem reactions where the stereochemical outcome is directed by the reagents and reaction conditions. While not directly applied to the synthesis of the title compound in the reviewed literature, these principles are fundamental for the design of synthetic routes to chiral analogs.

Reaction TypeKey Reagents/ConditionsSelectivity Outcome
N-Alkylation 4-fluorobenzyl halide, cyclopentylamine, non-nucleophilic baseHigh regioselectivity for N-alkylation
Reductive Amination Cyclopentylamine, 4-fluorobenzaldehyde, reducing agentHigh regioselectivity via imine intermediate
Diastereoselective Reductive Amination Prochiral ketone, chiral amine, Yb(OAc)₃ or Ti(OiPr)₄Good to excellent diastereoselectivity
N-Alkylation of Heterocycles Substituted indazole, alkyl halide, NaH, THFHigh regioselectivity for N-1 alkylation

Oxidative Processes in Amine Transformations

Oxidative processes are fundamental in the transformation of amines and can be relevant to the synthesis and potential metabolism of this compound. While direct oxidation of the target secondary amine is not a primary synthetic route, understanding these transformations provides insight into potential side reactions and alternative synthetic strategies involving amine precursors.

The oxidation of benzylamines is a well-studied area. For instance, benzylamine (B48309) derivatives can be oxidized to their corresponding imines using various catalytic systems. nih.govacs.org Metal-free conditions, employing organocatalysts like salicylic (B10762653) acid derivatives under an oxygen atmosphere, have proven effective for the oxidative coupling of benzylamines to imines. nih.govacs.org This transformation is sensitive to the catalyst structure, with salicylic acid showing significant activity while related compounds are less effective. nih.govacs.org Triazolium iodide salts have also been demonstrated as excellent metal-free catalysts for the selective oxidative coupling of benzylamines to imines in refluxing 1,2-dichlorobenzene (B45396) open to air. unibe.ch

Furthermore, electrochemical methods offer a metal- and oxidant-free approach for the oxidative coupling of amines. rsc.org This technique has been successfully applied to various para-substituted benzylamines, yielding the desired imine products in excellent yields. rsc.org

Secondary amines, such as this compound, can undergo oxidation to form nitrones. nih.gov Environmentally benign protocols using hydrogen peroxide in solvents like methanol or acetonitrile have been developed for the selective oxidation of benzylic secondary amines to C-aryl nitrones. nih.gov This process is believed to proceed through the initial formation of a hydroxylamine (B1172632) intermediate, which is then further oxidized. nih.govgoogle.com Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), are also capable of inducing oxidative rearrangements of secondary amines. researchgate.net

The combination of oxidative rearrangements with biocatalysis presents a novel one-pot process for the enantioselective synthesis of secondary amines. acs.orgresearcher.life This chemoenzymatic approach utilizes a chemical oxidant to generate an intermediate that is then stereoselectively reduced by an imine reductase. acs.orgresearcher.life

Oxidative ProcessSubstrate TypeOxidant/CatalystProduct Type
Oxidative Coupling BenzylaminesSalicylic acid derivatives / O₂Imines
Oxidative Coupling BenzylaminesTriazolium iodide saltsImines
Electrochemical Oxidation Benzylamines-Imines
Nitrogen Oxidation Benzylic Secondary AminesH₂O₂C-aryl nitrones
Oxidative Rearrangement Secondary AminesPhenyliodine(III) diacetate (PIDA)Rearranged amine products

Nucleophilic Attack and Substitution Mechanisms

The formation of this compound frequently relies on nucleophilic attack and substitution reactions, which are cornerstone mechanisms in organic synthesis.

A primary synthetic route involves the nucleophilic substitution of a 4-fluorobenzyl halide with cyclopentylamine. In this Sₙ2 reaction, the lone pair of electrons on the nitrogen atom of cyclopentylamine acts as the nucleophile, attacking the electrophilic benzylic carbon of the 4-fluorobenzyl halide. ucalgary.caorganic-chemistry.org The halide ion serves as the leaving group. The efficiency of this reaction is influenced by several factors, including the nature of the leaving group (e.g., bromide is a better leaving group than chloride), the solvent, and the presence of a base to neutralize the hydrohalic acid byproduct. organic-chemistry.org The use of a non-nucleophilic base is crucial to prevent it from competing with the amine nucleophile.

The nucleophilicity of the amine is a key determinant of the reaction rate. masterorganicchemistry.com While amines are generally good nucleophiles, their reactivity can be influenced by steric hindrance. masterorganicchemistry.com In the case of cyclopentylamine, the steric bulk is moderate, allowing for effective nucleophilic attack. The reaction typically proceeds with an inversion of configuration if the electrophilic carbon is a stereocenter, a hallmark of the Sₙ2 mechanism. organic-chemistry.org However, for the synthesis of the achiral this compound, this stereochemical outcome is not a factor.

Another important mechanism involving nucleophilic attack is the initial step of reductive amination . Here, the cyclopentylamine acts as a nucleophile, attacking the carbonyl carbon of 4-fluorobenzaldehyde. libretexts.org This is followed by a series of proton transfer steps and dehydration to form an iminium ion, which then rearranges to the corresponding imine (a Schiff base). The subsequent reduction of this imine, typically with a hydride reducing agent, yields the final secondary amine. youtube.com The initial nucleophilic attack on the carbonyl is often the rate-determining step and can be catalyzed by acid, which activates the carbonyl group towards attack by the weakly nucleophilic amine. libretexts.org

The principles of nucleophilic attack are also evident in other related transformations. For example, the reaction of amines with electron-deficient olefins proceeds via nucleophilic attack on the carbon-carbon double bond. cdnsciencepub.com While not a direct route to the title compound, this illustrates the versatility of amines as nucleophiles.

ReactionNucleophileElectrophileKey Mechanistic Steps
Sₙ2 Alkylation Cyclopentylamine4-Fluorobenzyl halideBackside attack of the amine on the benzylic carbon, displacement of the halide leaving group.
Reductive Amination Cyclopentylamine4-FluorobenzaldehydeNucleophilic attack of the amine on the carbonyl carbon, formation of an imine intermediate, reduction of the imine.
Reaction with Olefins Primary/Secondary AminesElectron-deficient OlefinsNucleophilic attack on the carbon-carbon double bond.

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atom in Cyclopentyl-(4-fluoro-benzyl)-amine.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the cyclopentyl ring, the benzylic methylene (B1212753) group, the aromatic ring, and the amine proton.

Aromatic Protons: The protons on the 4-fluorobenzyl group will appear in the aromatic region (typically δ 7.0-7.4 ppm). Due to the fluorine substitution, the spectrum will show two sets of doublets (a doublet of doublets) resulting from coupling to each other and to the fluorine atom. Protons ortho to the fluorine will show coupling to fluorine, while meta protons will have smaller or negligible coupling.

Benzylic Protons: A singlet or a sharp peak corresponding to the two benzylic protons (Ar-CH₂-N) is expected, likely in the range of δ 3.7-3.8 ppm.

Cyclopentyl Protons: The protons on the cyclopentyl ring will produce a series of multiplets in the upfield region (typically δ 1.2-3.0 ppm). The proton on the carbon directly attached to the nitrogen (N-CH) will be the most downfield-shifted of this group.

Amine Proton: A broad singlet for the N-H proton is anticipated, the chemical shift of which can vary depending on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, characteristic shifts are predicted for the aromatic, benzylic, and cyclopentyl carbons. The carbon atoms of the fluorinated benzene (B151609) ring will exhibit coupling with the ¹⁹F nucleus, which is a key identifying feature.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-F (Aromatic)~160-164 (large ¹JCF coupling)
C-H (Aromatic)~128-130 (³JCF coupling)
C-ipso (Aromatic)~135-137 (²JCF coupling)
C-H (Aromatic)~115 (²JCF coupling)
Benzylic CH₂~53
N-CH (Cyclopentyl)~58-60
CH₂ (Cyclopentyl)~24-34

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, a single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift of this signal provides confirmation of the fluorine's electronic environment. The signal will likely appear as a multiplet due to coupling with the ortho- and meta-protons of the benzene ring. For similar 4-fluorobenzyl compounds, this shift is often observed in the range of δ -115 to -125 ppm.

Mass Spectrometry (MS)

Mass spectrometry techniques are used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS analysis separates the compound from volatile impurities before it enters the mass spectrometer. For this compound, the electron impact (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (193.27 g/mol ). Key fragmentation patterns would likely involve the cleavage of the benzyl-nitrogen bond, leading to characteristic fragments. For instance, a prominent peak at m/z 109, corresponding to the 4-fluorobenzyl cation ([F-C₆H₄-CH₂]⁺), would be a strong indicator of the structure. Analysis of related compounds like 4-fluorobenzylamine (B26447) by GC/MS has shown this fragment to be a major component of the mass spectrum. waters.com The cyclopentyl group would also lead to its own characteristic fragmentation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is suitable for less volatile compounds and is often used with soft ionization techniques like electrospray ionization (ESI). In positive ion mode, the expected primary ion would be the protonated molecule [M+H]⁺ at m/z 194.27. LC-MS is frequently employed in the analysis of related amine structures and for monitoring the progress of reactions in which this compound is a reactant or product. sioc-journal.cn For example, LC-MS has been used to monitor the conversion of amine intermediates in the synthesis of various pharmaceutical compounds. mdpi.com

Infrared (IR) Spectroscopy

Specific infrared (IR) spectroscopy data for this compound is not available in the reviewed literature. IR spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. A hypothetical IR spectrum would be expected to show characteristic absorption bands for the N-H bond in the secondary amine, C-H bonds of the cyclopentyl and benzyl (B1604629) groups, the C-N bond, and the C-F bond of the fluorinated aromatic ring. However, without experimental data, a detailed analysis of its vibrational modes cannot be provided.

Ultraviolet-Visible (UV/Vis) Spectroscopy

There is no specific ultraviolet-visible (UV/Vis) spectroscopy data available for this compound in the surveyed scientific literature. This technique is used to study the electronic transitions within a molecule and is particularly informative for compounds containing chromophores, such as the fluorinated benzene ring in this molecule. A UV/Vis spectrum would provide information about the wavelengths of maximum absorption (λmax), which are related to the electronic structure of the molecule. In the absence of experimental data, a discussion of its electronic absorption properties cannot be conducted.

While the synthesis of N-(4-fluorobenzyl)cyclopentanamine has been described, a full characterization profile using these advanced techniques is not yet present in publicly accessible scientific databases and publications.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to model a wide array of molecular properties, from optimized geometries to reaction mechanisms. nih.govuomustansiriyah.edu.iq

Geometry optimization is a fundamental computational step that seeks to find the minimum energy arrangement of atoms in a molecule. For Cyclopentyl-(4-fluoro-benzyl)-amine, DFT calculations, likely using hybrid functionals such as B3LYP or range-separated functionals like ωB97XD with Pople-style basis sets (e.g., 6-31G* or 6-311++G(2d,2p)), would be employed to determine its most stable three-dimensional conformation. nih.govnih.govtandfonline.com These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule dictates its fundamental chemical properties. Calculations would reveal the distribution of electron density, highlighting the electronegative fluorine atom and the lone pair of electrons on the nitrogen atom, which are key to the molecule's reactivity. The cyclopentyl group introduces steric bulk, while the 4-fluoro-benzyl moiety influences the electronic properties of the amine through inductive and resonance effects.

ParameterPredicted ValueDescription
C-N (amine) Bond Length~1.47 ÅThe length of the single bond between the nitrogen and the adjacent carbon atoms.
C-F Bond Length~1.35 ÅThe length of the bond between the carbon on the aromatic ring and the fluorine atom.
N-H Bond Length~1.01 ÅThe length of the bond between the nitrogen and hydrogen atoms of the secondary amine.
C-N-C Bond Angle~112°The angle formed by the cyclopentyl group, the nitrogen atom, and the benzylic carbon.
Aromatic C-C Bond Length~1.40 ÅThe average length of the carbon-carbon bonds within the benzene (B151609) ring. nih.gov
Cyclopentyl C-C Bond Length~1.54 ÅThe average length of the carbon-carbon bonds within the cyclopentyl ring. nih.gov

DFT calculations are instrumental in predicting and interpreting spectroscopic data. By calculating the magnetic shielding tensors, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. unl.edu Comparing these theoretical spectra with experimental data can confirm the molecule's structure. For this compound, ¹⁹F NMR is particularly important for characterizing the fluorinated aromatic ring. unl.edudtu.dk

Vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra. tandfonline.com This allows for the assignment of specific spectral bands to the vibrational modes of the molecule, such as the N-H stretch, C-F stretch, and aromatic ring vibrations, providing a detailed structural fingerprint.

The amine group in this compound can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the nitrogen lone pair). cymitquimica.com The fluorine atom can also act as a weak hydrogen bond acceptor. Theoretical methods can be used to explore the energetic landscape of these interactions.

Studies on similar fluorinated molecules, such as monofluoroanilines, have shown that fluorination can decrease the strength of N-H···N hydrogen bonds while increasing the acidity of C-H protons, making weaker interactions more significant. researchgate.net In the case of this compound, computational analysis could reveal the potential for both intramolecular and intermolecular hydrogen bonds, such as an N-H···F interaction, which has been observed in other fluorinated amine derivatives. researchgate.net Hirshfeld surface analysis is another computational technique used to visualize and quantify non-covalent interactions within a crystal structure. tandfonline.com

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govusb.ac.ir A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. nih.govusb.ac.ir For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the electron-rich aromatic ring, while the LUMO would likely be distributed over the antibonding orbitals of the benzyl (B1604629) system.

Table 2: Illustrative Frontier Molecular Orbital Energies for an Amine Compound Note: These values are representative and based on DFT calculations for similar amine structures.

Molecular OrbitalEnergy (eV)Significance
HOMO-6.5Electron-donating ability
LUMO-0.5Electron-accepting ability
HOMO-LUMO Gap (ΔE)6.0Chemical reactivity and stability usb.ac.ir

DFT calculations are a powerful tool for elucidating the mechanisms of organic reactions by mapping the potential energy surface, identifying transition states, and calculating activation energies. uomustansiriyah.edu.iqresearchgate.net For this compound, this could be applied to understand its synthesis and subsequent reactions.

One common synthesis route is reductive amination, which involves the reaction of 4-fluorobenzaldehyde (B137897) with cyclopentylamine (B150401). DFT could model the formation of the intermediate imine and its subsequent reduction, providing insights into the reaction pathway and kinetics. Similarly, the mechanisms of other reactions, such as N-alkylation, oxidation of the amine group, or nucleophilic substitution on the aromatic ring, can be investigated. acs.org Computational studies on amine-catalyzed reactions have successfully modeled transition states and explained stereoselectivities. researchgate.net

The basicity of the amine is a crucial property. Conceptual DFT provides a framework for quantifying basicity through various descriptors. pku.edu.cn These descriptors, derived from the electron density, can include molecular electrostatic potential, energies of natural atomic orbitals, and quantities from information theory like Shannon entropy and Fisher information. pku.edu.cn These calculated parameters can be correlated with experimental pKa values to build predictive models for the basicity of amines. pku.edu.cn The nitrogen atom's lone pair makes the molecule a nucleophile, a property that is fundamental to many of its potential reactions. researchgate.net The electrophilicity and nucleophilicity can be quantified using DFT-based indices, providing a deeper understanding of the molecule's reactivity profile.

Prediction of Stereoselectivity and Regioselectivity

The synthesis of this compound, often achieved through reductive amination of 4-fluorobenzaldehyde with cyclopentylamine, presents challenges in controlling stereoselectivity and regioselectivity. chemrxiv.orgacs.org Computational chemistry offers powerful tools to predict the outcomes of such reactions, thereby guiding synthetic strategies. ijrpr.com

Stereoselectivity: The formation of chiral centers during synthesis necessitates control over stereoselectivity. Density Functional Theory (DFT) calculations are a cornerstone for investigating the stereoselective mechanisms of reactions like reductive amination. mdpi.comacs.org By modeling the transition states of the reaction pathways leading to different stereoisomers, chemists can determine the most energetically favorable route. acs.org For instance, in the reduction of an imine intermediate, computational models can predict which face of the imine is more accessible to the hydride reagent, thus determining the stereochemistry of the resulting amine. rsc.orgresearchgate.net The energy difference between competing transition states, even by a small margin of a few kcal/mol, can dictate the stereochemical outcome of the reaction. acs.org Computational design can even be employed to completely reverse the stereoselectivity of an enzyme-catalyzed reaction by identifying key mutations that alter the substrate's orientation in the active site. researchgate.net

Regioselectivity: In cases where multiple reaction sites exist, predicting regioselectivity is paramount. beilstein-journals.org Quantum mechanics-based computational workflows can be developed to calculate the reaction energies for different potential reaction sites. beilstein-journals.org For C-H activation reactions, for example, these models can identify which C-H bond is most likely to react by determining the relative stabilities of reaction intermediates. researchgate.net This is often achieved by comparing the energies of intermediates, following the principle that a more stable intermediate corresponds to a lower energy transition state and a faster reaction rate. beilstein-journals.org Computational studies can also elucidate the role of directing groups in guiding the reaction to a specific site. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, offering insights into the conformational changes and stability of molecules like this compound when interacting with biological targets. acs.orgresearchgate.net These simulations model the movement of atoms over time based on a physics-based force field. nih.gov

MD simulations are instrumental in assessing the stability of a protein-ligand complex. nih.gov By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions, researchers can evaluate conformational stability. volkamerlab.orgmdpi.com A stable complex will typically show low RMSD fluctuations over the simulation time, indicating that the ligand remains securely bound in the active site. researchgate.netmdpi.com Conversely, a ligand with an incorrect binding mode or low affinity may show significant conformational changes or even dissociate from the binding pocket during the simulation. nih.govnih.gov These simulations can run for nanoseconds or longer to capture the dynamic behavior of the system. nih.gov

Furthermore, MD simulations can reveal detailed information about the conformational changes a protein undergoes upon ligand binding. acs.orgnih.gov This is crucial for understanding the mechanism of action, as ligand binding can induce structural rearrangements in the target protein that are essential for its biological function.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the chemical structure of a series of compounds with their biological activity. wikipedia.orgresearchgate.net This method is foundational in drug discovery for predicting the activity of new, untested compounds. neovarsity.orgnih.gov

The QSAR process begins with the calculation of molecular descriptors for a set of compounds with known activities. neovarsity.org These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic properties), and they numerically represent the physicochemical properties of the molecules. researchgate.netneovarsity.org A mathematical model is then developed using statistical methods like multiple linear regression or machine learning algorithms to establish a relationship between these descriptors and the observed biological activity. neovarsity.orgarabjchem.org

For a series of amine derivatives, a QSAR model could identify key structural features that are either beneficial or detrimental to their activity. arabjchem.org For example, a model might reveal that specific steric or electronic properties of the substituents on the benzyl or cyclopentyl rings of this compound analogues are critical for their biological function. Once validated, this model can be used to screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest activity. acs.org

Molecular Docking Studies

Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. um.ac.irtandfonline.com This method is essential for understanding the specific interactions that stabilize the ligand-protein complex and drive its biological activity. nih.gov

The docking process involves placing the ligand, in this case, this compound, into the binding site of a target protein and evaluating the binding affinity using a scoring function. The resulting docked pose provides a static snapshot of the likely binding mode. tandfonline.com Analysis of this pose reveals crucial intermolecular interactions.

Key interactions that contribute to binding affinity and specificity include:

Hydrogen Bonds: These are formed between hydrogen bond donors and acceptors on the ligand and the protein. They are highly directional and crucial for specificity. plos.orgresearchgate.net

Hydrophobic Interactions: These occur between nonpolar regions of the ligand (like the cyclopentyl and phenyl rings) and hydrophobic residues in the protein's binding pocket. These interactions are a major driving force for ligand binding. plos.orgnih.govembl.de

Van der Waals Interactions: These are weaker, non-specific attractions between atoms in close proximity. um.ac.ir

Pi-stacking and Cation-pi Interactions: The aromatic phenyl ring of the ligand can engage in pi-stacking with aromatic residues (like phenylalanine, tyrosine, or tryptophan) or cation-pi interactions with positively charged residues in the binding site. nih.gov

By identifying these interactions, researchers can understand the structural basis for a compound's activity and rationally design modifications to improve its potency and selectivity. nih.gov For example, a docking study might suggest that adding a hydrogen bond donor at a specific position on the cyclopentyl ring could enhance binding affinity.

Derivatives and Analogues: Synthesis and Structure Activity Relationships

Rational Design Principles for Cyclopentyl-(4-fluoro-benzyl)-amine Analogues

The design of analogues of this compound is guided by established medicinal chemistry principles aimed at improving potency, selectivity, and pharmacokinetic properties. A primary strategy involves modulating the compound's physicochemical characteristics, such as lipophilicity, steric bulk, and hydrogen bonding capacity.

One key design principle is scaffold hopping and isosteric replacement . The cyclopentyl group, for instance, is often used as a replacement for other cyclic systems like piperidine (B6355638) or phenyl rings. Compared to a phenyl group, the alicyclic cyclopentyl ring introduces significant steric bulk and increases lipophilicity, which can enhance penetration of the blood-brain barrier. Conversely, replacing a more rigid piperidine ring with a cyclopentyl group can alter the conformational flexibility of the molecule, which may impact receptor binding.

Another principle is the modification of the aromatic ring to explore electronic effects and potential new interactions. The fluorine atom on the benzyl (B1604629) moiety is a common starting point for substitution. It can be moved to other positions or replaced with other halogens (e.g., chlorine) or with electron-donating (e.g., methoxy) and electron-withdrawing (e.g., trifluoromethyl) groups to fine-tune the electronic properties of the ring and its interaction with target proteins. nih.gov

Finally, the incorporation of the core amine structure into larger, privileged scaffolds is a widely used strategy. Privileged scaffolds, such as purines and pyrimidines, are molecular frameworks known to bind to multiple biological targets. researchgate.net By attaching the this compound motif to these heterocyclic systems, chemists aim to create novel compounds with specific biological activities, such as antimicrobial or anticancer effects. researchgate.netnih.gov

Synthetic Approaches to Structural Analogues

The synthesis of this compound itself is straightforward, typically achieved through one of two primary methods:

Reductive Amination : This one-pot method involves the condensation of 4-fluorobenzaldehyde (B137897) with cyclopentylamine (B150401), often catalyzed by an acid like p-toluenesulfonic acid (TosOH), followed by the reduction of the intermediate Schiff base with a reducing agent such as sodium borohydride.

Nucleophilic Substitution : This approach uses cyclopentylamine to displace a leaving group, such as a bromide, from 4-fluorobenzyl bromide. The reaction is typically run in a polar aprotic solvent with a mild base like potassium carbonate.

These fundamental reactions form the basis for creating a wide array of structural analogues.

Modifications to the cyclopentyl ring are performed to investigate the impact of ring size, rigidity, and hydrophobicity on biological activity. A common modification involves replacing the cyclopentyl ring with other cyclic or heterocyclic structures.

Piperidine Analogues : The cyclopentyl ring can be substituted with a piperidine ring. For example, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine is a key starting material in the synthesis of the antipsychotic drug Pimavanserin, highlighting the utility of this modification. google.com The synthesis of such piperidine derivatives often involves the reductive amination of 1-methyl-4-piperidone (B142233) with 4-fluorobenzylamine (B26447). google.com

Phenyl Ring Modification : In some contexts, a phenyl group is modified to a cyclopentyl group. In a study focused on developing USP1/UAF1 deubiquitinase inhibitors, an analogue was created where a phenyl ring was replaced by a cyclopentyl group, though this specific modification resulted in an inactive compound. acs.orgacs.org

Other Cycloalkyl Groups : The effect of ring size has been explored by replacing the cyclopentyl group with other cycloalkyls like cyclopropyl (B3062369), cyclobutyl, and cyclohexyl groups. nih.govnih.gov

The 4-fluorobenzyl group is a frequent target for modification to explore electronic and steric effects at the receptor binding site.

Halogen Substitution : The fluorine atom can be replaced with other halogens like chlorine. For instance, N-(4-chlorobenzyl)-N-phenethylpiperidin-4-amine has been synthesized and evaluated in anti-HCV inhibitor studies. usb.ac.ir

Positional Isomers : The fluorine can be moved to other positions on the benzyl ring, such as in N-(3-fluorobenzyl)-N-phenethylpiperidin-4-amine, to probe different interactions. usb.ac.ir

Substitution with Other Functional Groups : A wide range of substituents has been explored. In one study, the fluorine at the para position was replaced with groups such as methoxy (B1213986) (OMe), trifluoromethyl (CF₃), and hydrogen (H), leading to significant changes in activity. nih.gov The synthesis of these analogues typically involves coupling the appropriately substituted benzylamine (B48309) with the desired scaffold. nih.gov

Radiolabeling : For imaging applications, the fluorine atom can be replaced with the radioisotope fluorine-18 (B77423). 4-[¹⁸F]Fluorobenzylamine has been synthesized from 4-[¹⁸F]fluorobenzonitrile and used as a versatile building block for developing novel radiolabeled compounds. nih.gov

The secondary amine linker is crucial for the structure and can be altered or integrated into different functional groups to change the compound's properties.

Alkylation/Acylation : The amine can undergo further reactions like alkylation or acylation to produce various functionalized derivatives.

Urea (B33335) Formation : The amine can be incorporated into a urea linkage. This is exemplified in the synthesis of Pimavanserin, where N-(4-fluorobenzyl)-1-methylpiperidin-4-amine is reacted with a carbamate (B1207046) derivative of another amine to form a complex urea structure. google.com

Amide Bond Inversion : In the development of inhibitors for Wip1 phosphatase, researchers evaluated the importance of the amine linker by synthesizing analogues with an inverted amide/amine bond configuration. nih.gov

Attaching the this compound scaffold to heterocyclic systems is a productive strategy for discovering new biologically active molecules.

Purines : A series of 9-substituted-6-aminopurines has been prepared, including 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine. researchgate.netnih.gov Its synthesis involves the reaction of 6-chloro-9-cyclopentyl-9H-purine with 4-fluorobenzylamine. researchgate.netnih.gov

Pyrimidines : The this compound motif has been incorporated into pyrimidine (B1678525) systems. One study describes the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives, where analogues containing a cyclopentyl group were made. acs.orgacs.org Another reports the synthesis of a cyclopentyl-pyrimido[4,5-d]pyrimidine-dione. rsc.org A complex pyrimidine derivative, 3-((S)-2-Amino-2-cyclopentyl-ethyl)-1-(2,6-difluoro-benzyl)-5-(2-fluoro-3-methoxy-phenyl)-6-methyl-1H-pyrimidine-2,4-dione, also showcases the integration of these fragments. ontosight.ai

Piperidines : As mentioned previously, replacing the cyclopentyl group with a piperidine ring is a common synthetic variation. These N-(4-fluorobenzyl)piperidine derivatives are key components in various pharmacological studies. google.comusb.ac.irmdpi.com

Structure-Activity Relationship (SAR) Studies

SAR studies reveal how specific structural modifications to the this compound framework influence biological activity. These studies are critical for optimizing lead compounds.

In the context of antimicrobial agents, the incorporation of the scaffold into a purine (B94841) ring system has yielded significant findings. Specifically, 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine (24) demonstrated excellent antifungal activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL. researchgate.netnih.gov This highlights the favorable contribution of the combined cyclopentyl and 4-fluorobenzylamino moieties when presented on a purine core for this specific target.

Conversely, SAR studies for other targets show that these modifications can be detrimental. In the development of inhibitors for the deubiquitinase USP1/UAF1, replacing a phenyl ring on a pyrimidine core with a cyclopentyl group resulted in inactive compounds. acs.orgacs.org This suggests that for the USP1/UAF1 active site, the aromaticity or planarity of the phenyl ring is crucial for binding, and the bulky, non-planar cyclopentyl group disrupts this necessary interaction.

Studies on TRPV1 antagonists provide nuanced SAR insights. In one series of analogues, the potency was found to increase with the size of a 4-alkyl group on a benzylamine core, with the cyclopentyl derivative (32) showing high activity. However, increasing the size further to a cyclohexyl group (33) led to a reduction in activity, indicating an optimal size and lipophilicity for the substituent at this position for TRPV1 antagonism. nih.gov

The data from these diverse studies underscore that the biological effect of any single modification is highly target-dependent.

Core ScaffoldAnalogue ModificationTarget/AssayObserved ActivityReference
Purine9-Cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purineAntifungal (C. albicans)Excellent activity (MIC = 3.12 µg/mL) nih.gov, researchgate.net
PyrimidineReplacement of a phenyl with a cyclopentyl groupUSP1/UAF1 InhibitionInactive acs.org, acs.org
PhenylpropanamideIncorporation of a 4-cyclopentylbenzyl groupTRPV1 AntagonismPotent activity, near optimal for the series nih.gov
QuinazolinamineReplacement of 4-fluoro on benzyl with OMeAntiproliferative (Lung Cancer Cells)Significantly improved activity over fluoro nih.gov

Impact of Substituent Electronic and Steric Effects

The electronic properties and size of substituents on the aromatic ring and amine group play a pivotal role in the activity of benzylamine derivatives. The nature and position of these groups can dictate the compound's interaction with biological targets.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the benzyl ring significantly influence molecular activity. Studies on related benzotrifluoride (B45747) structures show that strong EDGs with available lone pairs, such as amino and hydroxy groups, can enhance reactivity. acs.org Amino substitution, in particular, is noted as a highly activating feature. acs.org Conversely, EWGs tend to decrease the quantum yield of defluorination. acs.org In some series, an electron-withdrawing 4-SCF3 group on the benzyl amine was found to be equipotent to an unsubstituted benzylamine, suggesting a complex interplay of factors. nih.gov

The position of the substituent is also crucial. For benzotrifluoride derivatives, substituents at the 2- and 3-positions are generally more active than those at the 4-position. acs.org In studies of quinazoline (B50416) derivatives, moving a fluorine atom around a phenyl ring from the 7- to the 8- to the 9-position resulted in a progressive increase in potency. acs.org

Steric hindrance is another critical factor. The addition of bulky groups can either enhance or diminish activity depending on the target's binding pocket. For instance, in a series of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) inhibitors, increasing the chain length of alkyl substituents from n-pentyl to n-octyl led to a decrease in binding affinity, suggesting significant steric constraints within the enzyme's binding pocket. nih.gov However, in a different series of USP1/UAF1 deubiquitinase inhibitors, replacing a trifluoromethyl (CF3) group with a larger isopropyl group led to a six-fold improvement in potency. acs.org

The following table summarizes the impact of various substituents on the activity of related N-benzylamine scaffolds.

Scaffold/Series Substituent (R) Relative Activity/Potency (IC₅₀) Key Finding Reference
N-Benzyl-2-phenylpyrimidin-4-amine2-CF₃BaselineReference compound acs.org
N-Benzyl-2-phenylpyrimidin-4-amine2-Isopropyl180 nM (6-fold improvement)Larger steric bulk at this position improves potency. acs.org
N-Benzyl-2-phenylpyrimidin-4-amine2-CyclopentylInactiveModification of the phenyl ring to a cyclopentyl group resulted in loss of activity. acs.org
Benzothiadiazine4-H (Benzylamine)57.98 µMBaseline for benzylamine substituent. nih.gov
Benzothiadiazine4-SCF₃ (Benzylamine)48.7 µMElectron-withdrawing group showed comparable potency to unsubstituted benzylamine. nih.gov
Triazolopyrimidine4-CF₃-PhBaselineReference compound for aniline (B41778) moiety. nih.gov
Triazolopyrimidine4-SF₅-Ph2-3 fold better activityIncreased hydrophobicity of SF₅ compared to CF₃ may enhance activity. nih.gov

Core Scaffold Modification Effects on Activity

Altering the core scaffold of this compound—such as modifying the cyclopentyl or benzylamine moieties—has profound effects on biological activity. Such changes can alter the molecule's shape, flexibility, and ability to form key interactions with a target.

In structure-activity relationship studies of USP1/UAF1 inhibitors, replacing a phenyl ring with a cyclopentyl group resulted in an inactive compound, demonstrating the critical nature of the aromatic system for activity in that specific series. acs.org Similarly, replacing the quinazoline core in one series with a pyrimidine was well-tolerated and led to a compound with comparable potency, while also beneficially reducing molecular weight and lipophilicity. acs.org However, the incorporation of other heteroaromatic core scaffolds can lead to varied outcomes, with some, like a furan (B31954) derivative, showing high potency. acs.org

The replacement of a cyclopentyl or cyclohexyl group, often included to provide a hydrophobic moiety, can be detrimental. In the development of Wip1 phosphatase inhibitors, a cyclopentyl or cyclohexyl alanine (B10760859) was found to be critical for activity, though it contributed to poor pharmacokinetics. nih.gov This highlights the dual role of the core scaffold in both binding and influencing drug-like properties.

The table below illustrates how modifications to the core scaffold affect activity in related compound series.

Original Scaffold Feature Modified Scaffold Feature Effect on Activity Rationale/Observation Reference
2-Phenyl (on pyrimidine)2-CyclopentylInactiveThe aromatic nature of the phenyl ring is essential for activity in this context. acs.org
Quinazoline CorePyrimidine CoreComparable Potency (IC₅₀ = 70 nM)Reduced molecular weight and lipophilicity while maintaining activity. acs.org
Pyrimidine CoreFuran CorePotent (IC₅₀ = 48 nM)Specific heteroaromatic scaffolds can be well-tolerated and even enhance potency. acs.org
Phenyl LinkerDirect Connection (no linker)Improved Activity (IC₅₀ = 1.85 µM)Direct attachment of an aryl group to the core was more effective than using a linker. acs.org

Modulation of Physicochemical Properties (e.g., Hydrophilicity, Lipophilicity)

Modifying the chemical structure of this compound analogues is a key strategy for fine-tuning their physicochemical properties, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity and Hydrophilicity: The balance between lipophilicity (fat-solubility) and hydrophilicity (water-solubility) is critical for a molecule's behavior. Fluorine substitution itself is known to increase lipophilicity, which can enhance absorption across biological membranes. acs.orgresearchgate.net The substitution of a trifluoromethyl (CF₃) group with a pentafluorosulfanyl (SF₅) group on an aromatic ring was shown to improve activity, potentially due to an increase in hydrophobicity. nih.gov Conversely, to increase hydrophilicity and potentially improve solubility or alter metabolic pathways, polar groups can be introduced. An attempt to increase the hydrophilicity of one compound series by introducing a branched hydroxymethyl group was reported, although in that specific case, it did not lead to improved potency. acs.org In another example, replacing lipophilic moieties with an oxetane (B1205548) group has been shown to improve metabolic stability and solubility. acs.org

Metabolic Stability: A significant challenge in drug design is creating molecules that are stable against metabolic degradation. A common strategy is to replace metabolically labile hydrogen atoms with deuterium (B1214612). This modification has a negligible effect on the compound's physicochemical properties and steric profile but can significantly improve metabolic stability by strengthening the carbon-hydrogen bond, thereby slowing down metabolic processes at that site. acs.org Another approach to address undesired metabolic hydroxylation of an isopropyl group involved synthesizing cyclopropyl and cyclobutyl analogues; while these compounds remained potent, their metabolic stability did not improve in that instance. acs.org

The following table details how specific structural changes can modulate key physicochemical properties.

Modification Target Property Outcome Example/Observation Reference
Replacement of H with DeuteriumMetabolic StabilityImprovedNegligible effect on physicochemical properties but can slow metabolism. acs.org
Replacement of CF₃ with SF₅Lipophilicity/HydrophobicityIncreasedResulted in 2-3 fold better activity, possibly due to increased hydrophobicity. nih.gov
Introduction of a Hydroxymethyl groupHydrophilicityIncreasedAttempt to increase water solubility. acs.org
Replacement of Lipophilic Moiety with OxetaneMetabolic Stability & SolubilityImprovedOxetane can serve as a metabolically robust and more soluble replacement for lipophilic groups. acs.org
FluorinationLipophilicityIncreasedFluorine atoms generally increase the lipophilicity of a molecule. researchgate.net

Research Applications Beyond Direct Therapeutic Use

Role as Versatile Building Blocks in Complex Organic Synthesis

In the field of medicinal chemistry and organic synthesis, the term "building block" refers to a chemical compound that can be readily incorporated into a larger, more complex molecule. enamine.netnbinno.com Cyclopentyl-(4-fluoro-benzyl)-amine, with its distinct cyclopentyl, fluorobenzyl, and secondary amine functional groups, represents a versatile building block for constructing a variety of more elaborate chemical structures.

The amine group in this compound is a key reactive site, allowing it to serve as a precursor for a wide range of chemical entities. For instance, benzylamine (B48309) derivatives are commonly used in the synthesis of N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides. In such a synthesis, a carboxylic acid is reacted with a series of substituted benzylamines to produce amides, some of which have shown promising biological activity. researchgate.net This highlights how the structural core of this compound can be integrated into more complex heterocyclic systems.

Similarly, the 4-fluorobenzyl motif is a component of advanced molecules like 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one, an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov The synthesis of such complex molecules often involves coupling key fragments, and benzylamine-type structures are fundamental to forming the core framework. nih.gov The presence of the fluorine atom can also enhance properties like metabolic stability or binding affinity, making fluorinated building blocks particularly desirable in drug discovery programs. enamine.net

The development of positron emission tomography (PET) tracers is crucial for in vivo imaging and biomedical research. Molecules labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) are of particular interest due to the isotope's favorable half-life of approximately 110 minutes. princeton.edu The synthesis of these tracers often involves late-stage radiofluorination, where the ¹⁸F isotope is incorporated into a complex molecule near the end of the synthetic sequence. d-nb.info

Applications in Chemical Biology

In chemical biology, small molecules are used as probes to study and manipulate biological systems. The structural motifs within this compound make it an excellent starting point for designing such probes, particularly for enzyme inhibition and antimicrobial research.

Tyrosinase is a copper-containing enzyme responsible for melanin (B1238610) production, and its inhibition is a target for research into skin pigmentation disorders. nih.govmdpi.com Several studies have identified the 4-fluorobenzyl fragment as a key feature for potent tyrosinase inhibitors. While this compound itself has not been reported as a direct inhibitor, closely related analogues containing the 4-fluorobenzylpiperidine or 4-fluorobenzylpiperazine moiety have demonstrated significant inhibitory activity against mushroom tyrosinase from Agaricus bisporus. nih.govnih.gov

One study explored derivatives of 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one, finding that the introduction of a fluorine atom at the 4-position of the benzyl (B1604629) group led to a potent mixed-type inhibitor with an IC₅₀ value of 7.56 μM. nih.gov Another investigation of 4-fluorobenzylpiperazine derivatives identified a competitive inhibitor, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, with an exceptionally low IC₅₀ value of 0.18 μM, making it nearly 100 times more active than the reference inhibitor, kojic acid. nih.gov These findings underscore the importance of the 4-fluorobenzyl group as a pharmacophore for designing probes to study tyrosinase function.

Compound Derivative ClassSpecific Compound ExampleIC₅₀ (μM)Inhibition TypeReference
4-FluorobenzylpiperidineDerivative 2d7.56Mixed-Type nih.gov
4-FluorobenzylpiperazineCompound 260.18Competitive nih.gov
Reference CompoundKojic Acid17.76Competitive nih.gov

The search for new antimicrobial agents is a critical area of research due to rising antibiotic resistance. Benzylamine derivatives serve as precursors for novel compounds screened for antimicrobial properties. researchgate.netnih.gov A study on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, synthesized from substituted benzylamines, showed that the resulting amides had good activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. researchgate.net

In another study, derivatives of cyclopropane (B1198618) were synthesized and tested for antimicrobial and antifungal activity. nih.gov The introduction of halogen atoms, such as fluorine, into a benzene (B151609) ring was found to be beneficial for improving antibacterial activity. nih.gov Although this study did not use this compound directly, it supports the principle that fluorobenzyl-containing scaffolds can be incorporated into larger molecules to probe their effects on various microbes in an in vitro setting. These synthesized compounds are evaluated using methods like microdilution to determine their minimum inhibitory concentration (MIC), providing data on their potency against different microbial strains. nih.govhumanjournals.com

Synthesized Compound ClassPrecursor TypeTarget Organisms (Examples)Observed ActivityReference
N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamidesSubstituted BenzylaminesStaphylococcus aureus, Bacillus subtilisGood activity reported researchgate.net
Amide derivatives containing cyclopropaneAryl groups (including halogens)Staphylococcus aureus, Escherichia coli, Candida albicansModerate to promising activity for some compounds nih.gov
N-(4-(benzyloxy)benzyl)-4-aminoquinolines4-(Benzyloxy)benzylaminesMycobacterium tuberculosis H37RvMICs similar to isoniazid (B1672263) for lead compounds nih.gov

Beyond specific applications in enzyme inhibition or antimicrobial screening, the use of this compound as a building block contributes broadly to the investigation of biological systems in non-human, in vitro contexts. By providing a reliable scaffold, it enables the systematic modification of molecules to study structure-activity relationships (SAR). acs.org

For example, creating a library of related compounds by varying the amine substituent or the aromatic ring allows researchers to probe the binding pockets of proteins or to understand the chemical features necessary for disrupting a biological process, such as bacterial cell wall synthesis or fungal growth. researchgate.netnih.gov The insights gained from these in vitro studies are fundamental to advancing the understanding of complex biological pathways and identifying new molecular targets for future research.

Intermediate in Industrial Chemical Production (e.g., Agrochemicals, Dyes)

There is no available information to suggest that this compound is currently used as an intermediate in the industrial-scale production of agrochemicals or dyes.

In the field of agrochemicals, secondary amines containing benzyl and cycloalkyl groups are known scaffolds in the development of new active ingredients. The presence of a fluorine atom is also a common feature in modern pesticides, often enhancing their efficacy and metabolic stability. However, no patents or research articles were identified that specifically name this compound as a precursor or intermediate in the synthesis of any commercial or developmental agrochemical product.

Similarly, in the dye industry, aromatic amines are crucial intermediates for the synthesis of a wide range of colorants. The specific structure of this compound does not correspond to any known class of dye precursors documented in the available literature.

Investigations in Advanced Materials and Polymer Science (e.g., Polymerization Catalysis)

The potential application of this compound in the realm of advanced materials and polymer science remains undocumented.

Amines can function as catalysts or monomers in various polymerization reactions. For instance, they can be used to initiate ring-opening polymerizations or as components in the synthesis of polyamides and polyimides. The fluorinated benzyl group could theoretically impart specific properties, such as thermal stability or altered electronic characteristics, to a resulting polymer. However, no studies have been published that investigate this compound in the context of polymerization catalysis or as a monomer for new polymers.

Research into functional polymers sometimes involves the use of fluorobenzyl-containing molecules to modify polymer properties. These modifications can influence characteristics like hydrophobicity and thermal resistance. Nevertheless, there is no evidence to suggest that this compound has been specifically investigated for these purposes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclopentyl-(4-fluoro-benzyl)-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Start with condensation of 4-fluorobenzylamine with cyclopentyl precursors (e.g., cyclopentyl halides or carbonyl derivatives). For example, a protocol similar to the synthesis of N-(4-fluoro-benzyl)-2-hydroxybenzamide derivatives involves coupling 4-fluorobenzylamine with activated carboxylic acids under reflux in DMF using EDCI/HOBt as coupling agents .
  • Step 2 : Optimize reaction time, temperature, and stoichiometry. For instance, NMR monitoring (e.g., δ7.13–7.34 ppm for aromatic protons) can confirm intermediate formation .
  • Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity by HPLC (>95% purity threshold) .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • NMR Analysis : Assign signals using 2D experiments (HSQC, HMBC). For example, overlapping signals in aromatic regions (δ171.4–173.0 ppm for C4/C6 carbons) can be resolved via 13C^{13}\text{C}-DEPT or high-field NMR (≥500 MHz) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ions. For derivatives, observe [M−H]⁻ peaks at m/z 367.9 (ESI mode) .

Advanced Research Questions

Q. What computational strategies (e.g., 3D-QSAR, DFT) are suitable for predicting the bioactivity of this compound analogs?

  • Methodology :

  • 3D-QSAR Modeling : Align analogs using CoMFA/CoMSIA. For example, chalcone derivatives with similar fluorobenzyl motifs showed activity correlations in anti-inflammatory assays, which can guide scaffold prioritization .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to study electronic effects of the 4-fluoro substituent on amine reactivity .

Q. How do steric and electronic effects of the cyclopentyl group influence catalytic N-alkylation reactions involving this amine?

  • Methodology :

  • Catalytic Screening : Test iridium complexes (e.g., cyclometalated Ir catalysts) for N-alkylation with alcohols. Compare turnover frequencies (TOF) between cyclopentyl and cyclohexyl analogs to assess steric hindrance .
  • Kinetic Studies : Monitor reaction progress via GC-MS or in situ FTIR. For example, bulky cyclopentyl groups may reduce TOF by 30–50% compared to linear alkylamines .

Q. What experimental approaches address discrepancies in biological activity data for fluorobenzyl-amine derivatives?

  • Methodology :

  • Controlled Assays : Standardize in vitro models (e.g., DNCB-induced inflammation assays) to compare analogs like decyl-(4-fluoro-benzyl)-methyl-amine (FMJ-G3) with the parent compound. Use IC₅₀ values and dose-response curves .
  • Metabolic Profiling : Perform LC-MS/MS to identify metabolites that may explain activity variations (e.g., demethylation or fluorophenyl oxidation) .

Data Contradiction Analysis

Q. How to resolve conflicting NMR assignments for this compound in different solvents?

  • Case Study :

  • DMSO-d₆ vs. CDCl₃ : In DMSO, NH protons appear as singlets at δ10.20 ppm, while in CDCl₃, solvent-induced shifts may obscure signals. Use variable-temperature NMR to reduce exchange broadening .
  • Reference Table :
Solventδ (NH)δ (Aromatic H)Reference
DMSO-d₆10.207.13–7.34
CDCl₃2.856.90–7.25

Biological Evaluation

Q. What in vitro models are appropriate for assessing the anti-inflammatory potential of this compound?

  • Methodology :

  • Cell-Based Assays : Use RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Pre-treat cells with LPS and quantify inhibition at 10–100 μM concentrations .
  • Mechanistic Studies : Perform Western blotting to assess NF-κB pathway modulation (e.g., IκBα degradation, p65 phosphorylation) .

Structural-Activity Relationship (SAR) Studies

Q. How does fluorination at the benzyl position affect binding affinity in target proteins?

  • Methodology :

  • Crystallography : Co-crystallize derivatives with target enzymes (e.g., kinases) to analyze fluorine-protein interactions (e.g., C–F⋯H bonds). Compare with non-fluorinated analogs .
  • Thermodynamic Profiling : Use ITC (Isothermal Titration Calorimetry) to measure ΔG and ΔH changes. Fluorine’s electronegativity often enhances binding entropy by 1.5–2.0 kcal/mol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.